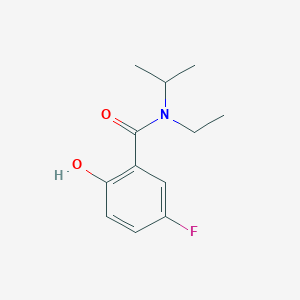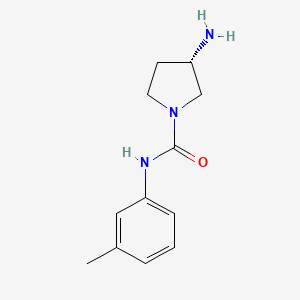![molecular formula C13H26N2 B7973903 3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973903.png)
3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane: , also known by its chemical name N,N’-diisopropyl-1,3-propanediamine , is an organic compound with the molecular formula C13H26N2 and a molecular weight of 210.3589 g/mol . This compound is characterized by its two isopropyl groups attached to a 1,3-propanediamine backbone.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N,N’-diisopropyl-1,3-propanediamine typically involves the reaction of 1,3-dibromopropane with diisopropylamine under anhydrous conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: : On an industrial scale, the production of N,N’-diisopropyl-1,3-propanediamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions: : N,N’-diisopropyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
N,N’-diisopropyl-1,3-propanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
作用機序
The mechanism of action of N,N’-diisopropyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.
類似化合物との比較
N,N’-diisopropyl-1,3-propanediamine can be compared with other similar compounds such as:
N,N’-diethyl-1,3-propanediamine: Similar structure but with ethyl groups instead of isopropyl groups.
N,N’-dimethyl-1,3-propanediamine: Similar structure but with methyl groups instead of isopropyl groups.
N,N’-diisopropyl-1,2-ethanediamine: Similar structure but with a shorter ethane backbone.
Uniqueness: : The presence of isopropyl groups in N,N’-diisopropyl-1,3-propanediamine provides steric hindrance, which can influence its reactivity and binding affinity compared to its analogs with smaller alkyl groups. This steric effect can make the compound more selective in its interactions with molecular targets.
特性
IUPAC Name |
3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-11(4-2)9-15-8-7-12-5-6-13(10-15)14-12/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIGDWOZNNWOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC2CCC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-fluoropyridin-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7973854.png)
![3-((Tetrahydrofuran-3-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973862.png)
![3-[2-(Trifluoromethoxy)phenyl]-1-propene](/img/structure/B7973864.png)
![3-[3-(Trifluoromethoxy)phenyl]-1-propene](/img/structure/B7973868.png)






![3-Cyclohexyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973902.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(dimethylamino)ethanone](/img/structure/B7973906.png)
![N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973916.png)
